Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate
Description
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate (CAS: 946598-53-4) is a cyclopropane derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.303 g/mol . It features a bicyclic cyclopropane core, an ethyl ester group, and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent. The Boc group serves as a critical protecting group for amines, enhancing stability during synthetic processes while enabling deprotection under mild acidic conditions. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for drug candidates requiring stereochemical precision .
Properties
IUPAC Name |
ethyl (1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the 2-Position
The cyclopropane intermediate is brominated using N-bromosuccinimide (NBS) under radical initiation. For instance, ethyl 2-bromocyclopropanecarboxylate is synthesized by treating ethyl cyclopropanecarboxylate with NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv), and p-toluenesulfonic acid in chloroform at 65°C for 4 hours.
Amination via Gabriel Synthesis
The brominated intermediate undergoes amination using potassium phthalimide in DMF at 80°C, followed by hydrazinolysis to yield the primary amine. This step is critical for introducing the aminomethyl group while preserving the cyclopropane ring’s integrity.
Boc Protection of the Aminomethyl Group
The primary amine is protected as a Boc (tert-butyloxycarbonyl) derivative to prevent undesired side reactions during subsequent synthetic steps.
Standard Boc Protection Protocol
A mixture of the aminomethyl cyclopropane derivative (1.0 equiv), Boc anhydride (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane is stirred at room temperature for 12 hours. The reaction is quenched with aqueous citric acid, and the Boc-protected product is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Optimization Insights
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Base selection : Triethylamine or DMAP improves reaction efficiency.
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Solvent : Dichloromethane or THF ensures high solubility of intermediates.
Stereochemical Control and Resolution
The (1R,2R)-rel configuration is achieved through chiral auxiliary-mediated synthesis or enzymatic resolution.
Chiral Auxiliary Approach
A chiral oxazolidinone auxiliary is attached to the cyclopropane carboxylate, enabling diastereoselective amination. After Boc protection, the auxiliary is cleaved using lithium hydroxide to yield the desired enantiomer.
Enzymatic Resolution
Racemic mixtures are treated with lipases (e.g., Candida antarctica lipase B) in isopropyl ether to kinetically resolve the (1R,2R)-enantiomer. This method achieves enantiomeric excess (ee) >98% under optimized conditions.
Industrial-Scale Synthesis and Process Optimization
Large-scale production emphasizes cost efficiency and reproducibility. A representative protocol from Ambeed involves:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclopropanation | Ethyl diazoacetate, Cu(OTf) | −10°C, 2 h | 78% |
| Bromination | NBS, AIBN | 65°C, 4 h | 82% |
| Amination | Potassium phthalimide | 80°C, 6 h | 75% |
| Boc Protection | Boc₂O, DMAP | RT, 12 h | 90% |
Key industrial considerations :
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Catalyst recycling : Copper catalysts are recovered via filtration and reused.
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Solvent recovery : Toluene and dichloromethane are distilled and recycled.
Analytical Characterization and Validation
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc-protected amine to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or free amines.
Scientific Research Applications
Chemistry
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate serves as an essential intermediate in organic synthesis. Its unique structure allows for the construction of complex molecules, particularly in drug development and agrochemicals.
Biology
The compound is utilized as a building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor agonists. Its ability to interact with specific biological targets makes it valuable in pharmacological research.
Medicine
Research indicates potential therapeutic properties, particularly in drug development aimed at treating various diseases. The compound's mechanism often involves modulating enzyme or receptor activity through its deprotected amine form.
Industry
In industrial applications, it is used to produce specialty chemicals that exhibit unique properties due to the cyclopropane structure. This includes applications in material science and chemical manufacturing.
Case Studies and Research Findings
Recent studies highlight the compound's potential in various applications:
Antitumor Activity:
- Derivatives of cyclopropane compounds have shown promising antitumor activity against cancer cell lines. For instance, certain analogs demonstrate efficacy in inhibiting prostate cancer cell proliferation by modulating specific receptor subtypes.
Enzyme Inhibition:
- Research indicates that cyclopropane derivatives can act as enzyme inhibitors, which may have implications for treating diseases linked to enzyme dysregulation.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate depends on its specific application. In drug development, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal a free amine, which can interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylates
Structural and Functional Group Variations
Cyclopropane carboxylates are versatile intermediates in organic synthesis. Key structural analogs of the target compound include:
Ethyl 2-phenylcyclopropanecarboxylate (CAS: 34702-96-0)
- Substituent : Phenyl group at the 2-position.
- Molecular Formula : C₁₂H₁₄O₂.
- Key Differences: Lacks the Boc-aminomethyl group, making it less polar and more lipophilic. Primarily used in materials science and as a precursor for styrene-derived polymers .
Ethyl (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate
- Substituent : 3,4-Difluorophenyl group.
- Synthesis : Biocatalytic cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate using engineered myoglobin variants (94% yield, 98% diastereomeric excess) .
- Application : Key intermediate for Ticagrelor, an antiplatelet drug. Demonstrates the advantage of enzymatic methods over multi-step chemical synthesis .
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate (CAS: 1083005-84-8)
- Substituent : Benzamido and difluoromethyl groups.
- Used in protease inhibitor development .
Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS: 259221-73-3)
- Substituent: Free amino and vinyl groups.
- Reactivity: The unprotected amino group enables direct conjugation but limits stability under basic conditions. Applications include peptide mimetics and prodrugs .
Physicochemical Properties
*Estimated based on Boc group contribution.
The Boc-aminomethyl derivative’s Boc group increases steric bulk and polarity compared to aryl-substituted analogs, affecting solubility in aqueous systems. Fluorinated variants (e.g., 3,4-difluorophenyl) exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
Biological Activity
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention for its unique structural features and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound possesses a cyclopropane ring that imparts significant ring strain, enhancing its reactivity. The compound features a Boc (tert-butoxycarbonyl) protected aminomethyl group, which is commonly utilized in organic synthesis to protect amines from unwanted reactions. Its molecular formula is C12H21NO4, with a molecular weight of approximately 243.303 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropane Ring : This can be achieved through the Simmons-Smith reaction or other cyclopropanation methods.
- Introduction of the Boc-Protected Aminomethyl Group : This step often involves nucleophilic substitution reactions.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of a catalyst.
The biological activity of this compound is closely linked to its ability to interact with specific molecular targets in biological systems. The Boc-protected aminomethyl group can be deprotected under acidic conditions, revealing a free amine that may engage in interactions with enzymes or receptors, potentially modulating their activity.
Case Studies and Research Findings
Recent studies have explored the compound's potential as an intermediate in drug development and its role in synthesizing biologically active compounds:
- Antitumor Activity : In various assays, derivatives of cyclopropane compounds have shown promising antitumor activity against cancer cell lines. For instance, similar compounds demonstrated efficacy in inhibiting prostate cancer cell proliferation through modulation of specific receptor subtypes .
- Enzyme Inhibition : Research indicates that cyclopropane derivatives can act as enzyme inhibitors, which may have implications for treating diseases linked to enzyme dysregulation .
Comparative Analysis
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Cyclopropane | High ring strain; Boc protection | Potential enzyme inhibitor; Antitumor activity |
| Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclohexanecarboxylate | Cyclohexane | Lower ring strain; Similar functional groups | Varies; generally less reactive than cyclopropane analogs |
| Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate | Cyclobutane | Intermediate ring strain; Unique sterics | Different reactivity profiles compared to cyclopropane |
Q & A
Q. What are the primary synthetic routes for Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate, and how do they differ in methodology?
The compound can be synthesized via transition-metal-catalyzed cyclopropanation or biocatalytic approaches . Traditional methods involve diazo compounds and catalysts like rhodium or copper to form the cyclopropane ring, followed by Boc-protection of the aminomethyl group . In contrast, engineered myoglobin variants (e.g., Mb(L29T,H64V,V68L)) enable stereoselective cyclopropanation of styrene derivatives with ethyl diazoacetate, achieving high diastereoselectivity (>99% dr) and enantioselectivity (98% ee) in a single step . Biocatalysis offers scalability and reduced steps compared to multi-step chemical synthesis .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : To verify cyclopropane ring geometry, Boc-protection, and ester functionality.
- IR spectroscopy : Identifies carbonyl stretches (Boc carbamate: ~1680–1720 cm⁻¹; ester: ~1730–1760 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Elemental analysis : Validates composition, especially for nitrogen content from the Boc group .
Q. Which reaction types are most relevant for modifying this compound in downstream applications?
Common reactions include:
- Deprotection of the Boc group : Using TFA or HCl to generate the free amine for further functionalization .
- Ester hydrolysis : Base-mediated (e.g., NaOH) to yield carboxylic acid derivatives .
- Nucleophilic substitution : At the aminomethyl group for introducing heteroatoms or alkyl chains .
Advanced Research Questions
Q. How can stereoselective synthesis of the (1R,2R) configuration be optimized to minimize diastereomeric impurities?
Engineered myoglobin catalysts (e.g., Mb(L29T,H64V,V68L)) provide >99% diastereoselectivity and 98% ee for cyclopropanation of styrene derivatives . Reaction conditions (solvent, temperature, and diazo reagent stoichiometry) must be tightly controlled. For example, whole-cell biocatalysis in E. coli achieves 94% yield with 98% de for the Ticagrelor intermediate .
Q. How do conflicting NMR or crystallography data on cyclopropane ring strain impact reaction pathway predictions?
Cyclopropane’s angle strain (60° vs. ideal 109.5°) increases reactivity but complicates stereochemical analysis. Conflicting data may arise from:
- Dynamic ring puckering in solution vs. solid-state structures.
- Solvent effects on NMR chemical shifts. Resolve discrepancies via DFT calculations to model ring conformation and compare with experimental data .
Q. What strategies address low yields in Boc-deprotection or ester hydrolysis steps?
- Boc deprotection : Use TFA in dichloromethane (0°C to RT) to avoid side reactions. Monitor by TLC for amine formation .
- Ester hydrolysis : Optimize base concentration (e.g., 2M NaOH in THF/water) and reaction time to prevent over-hydrolysis. For acid-sensitive substrates, employ enzymatic hydrolysis .
Q. How do substituents (e.g., difluoromethyl vs. Boc-aminomethyl) alter the compound’s reactivity in medicinal chemistry applications?
- Boc-aminomethyl : Enhances solubility and serves as a handle for peptide coupling.
- Difluoromethyl : Increases metabolic stability and electronegativity, altering binding affinity in enzyme inhibitors (e.g., Ticagrelor intermediates) . Comparative studies show trifluoromethyl groups further enhance steric and electronic effects but reduce synthetic accessibility .
Key Considerations for Researchers
- Scalability : Biocatalytic methods offer single-step synthesis but require optimization of microbial fermentation .
- Data validation : Cross-validate NMR assignments with computational models to resolve stereochemical ambiguities .
- Functional group interplay : The Boc group’s steric bulk may hinder reactions at the cyclopropane ring; consider temporary protecting groups if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
